5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole
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Description
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
The synthesis of difluoromethyl compounds often involves the design and synthesis of new difluorinated building blocks . These blocks contain inactive and reactive groups on each side of the CF2 group . A one-pot difluoromethylation of alkyl electrophiles with thiourea and diethyl bromodifluoromethylphosphonate has also been described .Molecular Structure Analysis
The structure of difluoromethyl compounds is influenced by the presence of fluorine atoms. Fluorine atoms play crucial roles in life science and materials science-related applications . The introduction of boronic acid functionality to boronate affinity materials, for example, can lead to broad-spectrum selectivity, reversible covalent binding, and pH-controlled capture/release .Chemical Reactions Analysis
Difluoromethylation of heterocycles often occurs via a radical process . This process has seen significant advances in recent years, with focus on the design and catalytic mechanism as well as on the representative outcomes and applications .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds are influenced by the presence of fluorine atoms . The selective introduction of fluorine atoms into organic molecules has become an important and fast-growing research field .Safety and Hazards
The rapid development of new technologies and the growing chemical products market require joint action by the scientific community, national authorities, and other stakeholders to facilitate the development and enforcement of preventive measures . Many harmful agents/substances can be produced by the working process .
properties
IUPAC Name |
5-(butoxymethyl)-1-(difluoromethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-2-3-4-15-6-8-7(12)5-13-14(8)9(10)11/h5,9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRLPRHTUJUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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